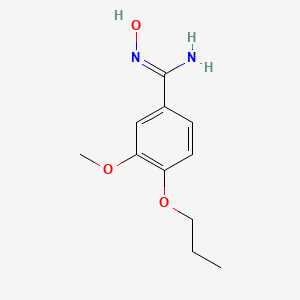

N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-6-16-9-5-4-8(11(12)13-14)7-10(9)15-2/h4-5,7,14H,3,6H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPAALQNGMCZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=NO)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)/C(=N/O)/N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide typically involves the reaction of 3-methoxy-4-propoxybenzenecarboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction conditions, including temperature and reaction time, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of N’-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, automated temperature control systems, and continuous monitoring of reaction parameters. The industrial process also incorporates purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for purity and quality .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzenecarboximidamides.

Scientific Research Applications

N’-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. This interaction can lead to changes in the enzyme’s conformation and activity, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Carboximidamide Derivatives

Table 1: Key Carboximidamide Analogs

Key Observations :

- Steric Effects: The propoxy group (-OCH₂CH₂CH₃) introduces greater steric bulk compared to smaller substituents (e.g., isopropoxymethyl in ), which may influence binding interactions in biological systems.

- Applications : Chlorinated analogs (e.g., 338753-76-7) are more commonly linked to pharmacological studies, whereas the target compound is specialized for analytical purposes .

Hydroxamic Acid Derivatives

Table 2: Hydroxamic Acid Comparators

Key Observations :

- Functional Group Differences: Hydroxamic acids (-CONHOH) are potent metal chelators and antioxidants , whereas carboximidamides (-C(=NOH)NH₂) may exhibit weaker chelation due to differing electronic configurations.

- Biological Relevance : Hydroxamic acids (e.g., 4-chlorophenyl derivatives) are widely studied for therapeutic applications (e.g., histone deacetylase inhibition), while the target compound’s role remains analytical .

Benzamide Derivatives

Table 3: Benzamide-Based Analogs

Key Observations :

- Fluorescence Potential: Benzamide derivatives with electron-donating groups (e.g., methoxy, methyl) exhibit fluorescence upon metal binding . The target compound lacks a conjugated system for similar activity, limiting its utility in sensing.

- Synthetic Routes : Both classes employ coupling reagents (e.g., DCC/HOBt) for amide bond formation, suggesting shared synthetic challenges .

Biological Activity

N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, properties, and biological activities based on diverse research findings.

- Molecular Formula : C11H16N2O3

- Molecular Weight : 224.25634 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide typically involves the reaction of 3-methoxy-4-propoxybenzenecarboxylic acid with hydroxylamine, followed by amidation. The following table summarizes key steps in the synthesis process:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 3-Methoxy-4-propoxybenzoic acid + Hydroxylamine | Reflux in ethanol | 85% |

| 2 | Product from Step 1 + Acetic anhydride | Room temperature | 90% |

Antimicrobial Activity

Research indicates that derivatives of hydroxybenzene compounds exhibit significant antimicrobial properties. In particular, N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The presence of the hydroxyl group in the structure enhances its interaction with bacterial cell walls, contributing to its efficacy against these pathogens .

Anticancer Activity

In vitro studies have demonstrated that N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide exhibits cytotoxic effects on several cancer cell lines. The following table summarizes the findings:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15 |

| MCF-7 (Breast cancer) | 20 |

| A549 (Lung cancer) | 25 |

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The biological activity of N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide is believed to be mediated through:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell survival.

- Disruption of Membrane Integrity : Its hydrophobic properties allow it to integrate into lipid membranes, disrupting their integrity and leading to cell death.

- Induction of Oxidative Stress : By generating ROS, it can trigger apoptotic pathways in cancer cells.

Case Studies

A notable study explored the use of N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide as a potential therapeutic agent in combination with conventional antibiotics. The results showed enhanced efficacy against resistant bacterial strains when used synergistically, indicating a promising avenue for further research in treating multi-drug resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide?

- Methodological Answer : Synthesis requires careful selection of hydroxylamine derivatives (e.g., O-benzyl hydroxylamine hydrochloride) and acylating agents under anhydrous conditions. A stepwise protocol involves:

Coupling : React hydroxylamine with benzoyl chloride derivatives in dichloromethane (DCM) at 0–5°C, using sodium carbonate as a base .

Decomposition Mitigation : Monitor thermal stability via differential scanning calorimetry (DSC), as decomposition occurs upon heating .

Scale-Up : Perform hazard analysis (e.g., evaluating trichloroisocyanuric acid risks) and use localized exhaust systems to mitigate volatile byproducts .

Q. How can researchers characterize this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Analysis : Use - and -NMR to confirm methoxy and propoxy substituents. Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

- HPLC Validation : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Adjust mobile phase (acetonitrile/water gradients) to separate impurities, particularly residual hydroxylamine precursors .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNO, MW 224.26) and detects fragmentation patterns indicative of imidamide cleavage .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particulates are generated during weighing .

- Ventilation : Conduct reactions in fume hoods with ≥100 fpm airflow to mitigate inhalation risks .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-compatible containers due to potential chloro-intermediates .

Advanced Research Questions

Q. How can researchers assess and mitigate mutagenicity risks associated with this compound?

- Methodological Answer :

- Ames II Testing : Use Salmonella typhimurium strains (TA98, TA100) to evaluate frameshift/base-pair mutations. Compare mutagenicity to benzyl chloride (positive control) .

- Mitigation Strategies : Substitute mutagenic intermediates (e.g., anomeric amides) with safer analogs. Implement closed-system reactors to minimize exposure .

Q. How should spectral data contradictions (e.g., NMR signal shifts) be resolved?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated DMSO to stabilize hydrogen bonding with the hydroxyimine group. Compare with data in CDCl to identify solvent-induced shifts .

- Dynamic Exchange : Low-temperature NMR (-40°C) can freeze conformational changes in the propoxy chain, resolving overlapping signals .

Q. What methodologies evaluate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and DSC to identify decomposition thresholds .

- Light Sensitivity : Expose to UV (365 nm) and analyze photodegradation products using LC-MS. Use amber glass vials for long-term storage .

Q. How can researchers design experiments to explore cross-disciplinary applications (e.g., medicinal or agrochemical)?

- Methodological Answer :

- Medicinal Chemistry : Screen for kinase inhibition using ATP-binding assays. Optimize bioavailability by modifying propoxy chain length to enhance logP (target 2–3) .

- Agrochemicals : Test herbicidal activity via Arabidopsis seedling assays. Compare efficacy against commercial standards (e.g., glyphosate) under controlled UV/soil conditions .

Q. How should contradictory bioactivity results in different assay systems be addressed?

- Methodological Answer :

- Assay Replication : Repeat experiments in triplicate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Meta-Analysis : Apply mixed-effects models to account for variability in cell lines (e.g., HEK293 vs. HeLa) and reagent batches .

Data Contradiction Analysis

Q. What statistical approaches reconcile conflicting results in dose-response studies?

- Methodological Answer :

- Bootstrap Resampling : Generate 95% confidence intervals for IC values to identify outliers due to pipetting errors .

- Bayesian Hierarchical Modeling : Pool data across labs, weighting studies by sample size and assay precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.